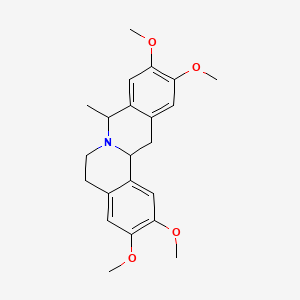

alpha-Coralydine

Beschreibung

The compound features a methoxy-substituted aromatic ring linked to a dimethylaminoethyl acetate group, which may influence its bioavailability and receptor-binding affinity. Current research focuses on its synthesis via esterification of diphenylamine precursors and characterization using spectroscopic methods (e.g., UV-Vis, NMR) .

Eigenschaften

CAS-Nummer |

7058-95-9 |

|---|---|

Molekularformel |

C22H27NO4 |

Molekulargewicht |

369.5 g/mol |

IUPAC-Name |

2,3,10,11-tetramethoxy-8-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |

InChI |

InChI=1S/C22H27NO4/c1-13-16-11-21(26-4)20(25-3)10-15(16)8-18-17-12-22(27-5)19(24-2)9-14(17)6-7-23(13)18/h9-13,18H,6-8H2,1-5H3 |

InChI-Schlüssel |

ZAODQVCWAXRSRG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C2=CC(=C(C=C2CC3N1CCC4=CC(=C(C=C34)OC)OC)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Alpha-Coralydine can be synthesized through several methods. One common approach involves the condensation of appropriate precursors followed by cyclization and functional group modifications. The reaction conditions typically include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations.

Industrial Production Methods: Industrial production of alpha-Coralydine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.

Analyse Chemischer Reaktionen

Types of Reactions: Alpha-Coralydine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a reagent in organic reactions.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of alpha-Coralydine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Alpha-Coralydine belongs to the diphenylamine family, which includes compounds like tofenamic acid (a nonsteroidal anti-inflammatory drug) and thyroxine (a thyroid hormone). Below is a comparative analysis:

Table 1: Structural and Functional Comparison

| Parameter | Alpha-Coralydine | Tofenamic Acid | Thyroxine |

|---|---|---|---|

| Core Structure | Diphenylamine + acetate ester | Diphenylamine + carboxylic acid | Diphenyl ether + iodine substituents |

| Molecular Weight | 307.34 g/mol | 281.31 g/mol | 776.87 g/mol |

| Functional Groups | Methoxy, dimethylamino, ester | Carboxylic acid, methyl | Iodine, amine, carboxylic acid |

| Bioactivity | Neuroprotective (hypothetical) | Anti-inflammatory | Hormonal regulation |

| Solubility | Moderate in organic solvents | Low in water | Poor in nonpolar solvents |

Comparison with Functionally Similar Compounds

Alpha-Coralydine’s hypothesized neuroprotective effects invite comparison with rivastigmine (acetylcholinesterase inhibitor) and memantine (NMDA receptor antagonist):

Table 2: Pharmacological Comparison

| Parameter | Alpha-Coralydine | Rivastigmine | Memantine |

|---|---|---|---|

| Primary Target | Not fully characterized | Acetylcholinesterase | NMDA receptors |

| Mechanism | Antioxidant (speculative) | Enzyme inhibition | Receptor antagonism |

| Half-life | Unknown | 1.5 hours | 60–100 hours |

| Clinical Use | Preclinical research | Alzheimer’s disease | Alzheimer’s disease |

Key Insights :

Research Challenges and Methodological Considerations

Analytical Limitations : Ambiguities in alpha-Coralydine’s spectral data (e.g., NMR signal overlap) require high-resolution techniques for unambiguous identification .

Synthetic Complexity : Its ester linkage demands stringent reaction conditions to avoid hydrolysis, contrasting with simpler diphenylamine analogs .

Data Reproducibility : Variability in bioactivity assays (e.g., antioxidant tests) underscores the need for standardized protocols per guidelines in chemical analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.